molecular formula C48H96N4O6S B15280565 nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate

Cat. No.: B15280565
M. Wt: 857.4 g/mol
InChI Key: YAZMHJHMXGZXHS-UHFFFAOYSA-N
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Description

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate is a complex synthetic lipid compound. It is primarily used in biochemical research and industrial applications due to its unique structural properties and functional capabilities. This compound is known for its role in forming lipid nanoparticles, which are crucial in drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate involves multiple steps. One common method includes the esterification of heptadecanoic acid with amino alcohols under controlled conditions. The reaction typically requires the presence of a catalyst and an oxidizing agent to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of encapsulated molecules. Its molecular targets include cell membrane components and intracellular pathways involved in endocytosis and exocytosis .

Comparison with Similar Compounds

Similar Compounds

  • **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
  • Lipid 5
  • Heptadecan-9-yl 8-[(3-hydroxypropyl)(nonyl)amino]octanoate

Uniqueness

Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N’-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles, enhancing its utility in drug delivery and other applications .

Properties

Molecular Formula

C48H96N4O6S

Molecular Weight

857.4 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate

InChI

InChI=1S/C48H96N4O6S/c1-6-9-12-15-18-27-34-44-57-46(53)38-30-23-19-25-32-41-52(43-35-40-50-48(49-4)51-59(5,55)56)42-33-26-20-24-31-39-47(54)58-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3,(H2,49,50,51)

InChI Key

YAZMHJHMXGZXHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=NC)NS(=O)(=O)C

Origin of Product

United States

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